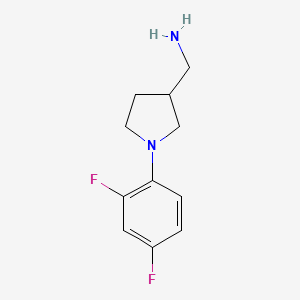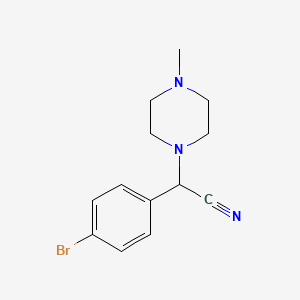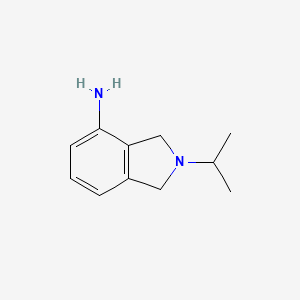![molecular formula C12H17ClN2 B3200154 [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine CAS No. 1017428-37-3](/img/structure/B3200154.png)
[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine
Descripción general
Descripción
“[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine” is a chemical compound . It’s part of a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine,” focusing on six unique applications:
Neuropharmacology
Research into [1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems. This compound can interact with various receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. These interactions are crucial for developing treatments for neurological disorders like depression, anxiety, and schizophrenia .
Cancer Research
This compound has been investigated for its anticancer properties. Studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways essential for cancer cell survival. This makes it a promising candidate for developing new chemotherapeutic agents .
Antimicrobial Activity
[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of these microorganisms, leading to cell death. This property is particularly valuable in the development of new antibiotics and antifungal agents .
Propiedades
IUPAC Name |
[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-2-3-11(13)6-12(9)15-5-4-10(7-14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHVVRVZRPSGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




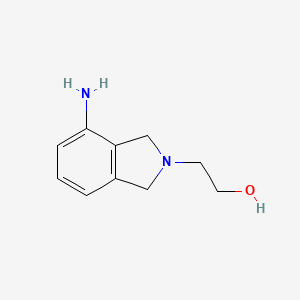
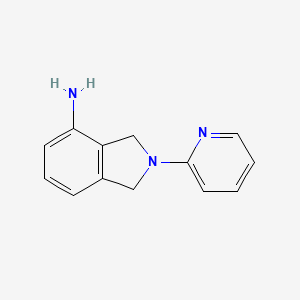
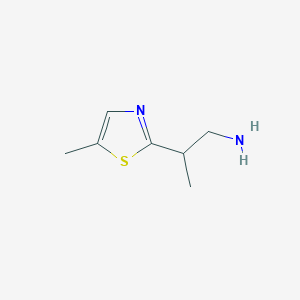
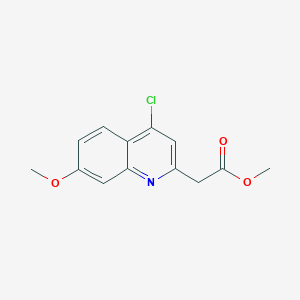
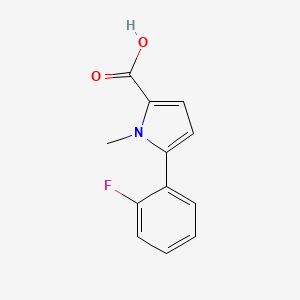
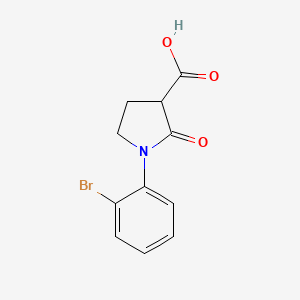
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
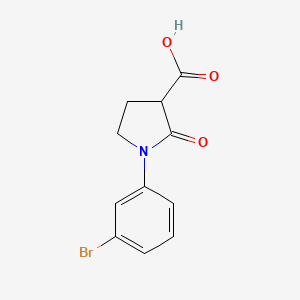
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
